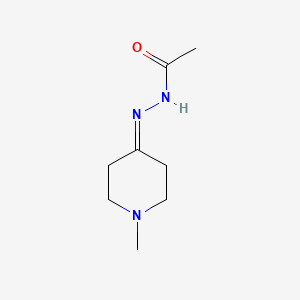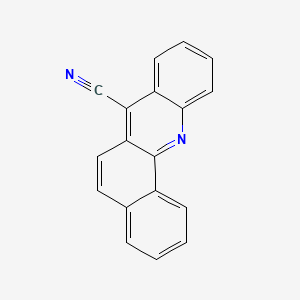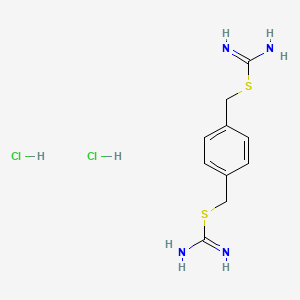
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is a complex organic compound with a molecular formula of C22H30ClN3O2. This compound is characterized by the presence of both phenylcarbamoyl and 2,6-xylylcarbamoyl groups attached to a dimethylammonium core. It is primarily used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride typically involves multiple steps:
Formation of Phenylcarbamoyl and 2,6-Xylylcarbamoyl Intermediates: These intermediates are synthesized through reactions involving phenyl isocyanate and 2,6-dimethylphenyl isocyanate with appropriate amines.
Coupling Reaction: The intermediates are then coupled with dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions to form the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like crystallization and recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ammonium center, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism by which Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl((phenylcarbamoyl)methyl)ammonium chloride
- Dimethyl((2,6-xylylcarbamoyl)methyl)ammonium chloride
- Phenylcarbamoyl methyl ammonium chloride
Uniqueness
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is unique due to the presence of both phenylcarbamoyl and 2,6-xylylcarbamoyl groups, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of reactivity and applications compared to similar compounds with only one type of carbamoyl group.
Propiedades
Número CAS |
4061-34-1 |
|---|---|
Fórmula molecular |
C20H26ClN3O2 |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
(2-anilino-2-oxoethyl)-[2-(2,6-dimethylanilino)-2-oxoethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H25N3O2.ClH/c1-15-9-8-10-16(2)20(15)22-19(25)14-23(3,4)13-18(24)21-17-11-6-5-7-12-17;/h5-12H,13-14H2,1-4H3,(H-,21,22,24,25);1H |
Clave InChI |
JUYMNMWBPMSAPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)CC(=O)NC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















